1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone
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Description
1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is a useful research compound. Its molecular formula is C18H26N2O3 and its molecular weight is 318.417. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis and Antibacterial Activity
Enantioselective Synthesis : The compound's relevance in the enantioselective synthesis of azetidinones, a class of β-lactam antibiotics, showcases its application in creating potent antimicrobial agents. The synthesis of azetidinones involves complex chemical processes that yield compounds with significant activity against a variety of bacterial strains (H. Matsunaga et al., 1983).
Antibacterial Activity : Substituted azetidinones, derived from compounds like "1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone," have been synthesized and evaluated for their antibacterial activity, particularly against Gram-negative bacteria. These studies highlight the compound's role in developing new antibiotics with improved efficacy (S. Woulfe, M. Miller, 1985).
Chemicoenzymatic Synthesis of Monobactam Analogs
A key application is in the chemicoenzymatic synthesis of monobactam analogs, where derivatives of azetidinones are synthesized for their potent activity against gram-negative bacteria. This process demonstrates the compound's utility in addressing antibiotic resistance by providing new structures for drug development (Yamashita Haruo et al., 1988).
Novel Schiff Base and Azetidinone Derivatives
The synthesis of novel Schiff base and azetidinone derivatives further illustrates the compound's versatility in creating structures with potential antibacterial properties. These derivatives have been prepared and screened for their activity against common bacterial pathogens, underscoring the role of "this compound" in medicinal chemistry and drug discovery efforts (Kamal Vashi, H. Naik, 2004).
Properties
IUPAC Name |
1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-14-5-3-4-6-17(14)23-13-18(21)20-11-15(12-20)19-9-7-16(22-2)8-10-19/h3-6,15-16H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAURNITARVTQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)N3CCC(CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.